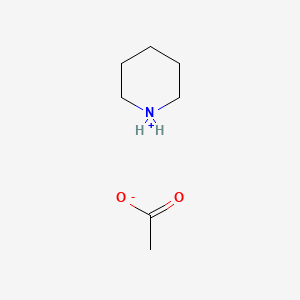

Piperidinium acetate

説明

Historical Context and Evolution of its Role in Organic Catalysis

The use of amine salts as catalysts in organic reactions has a history stretching back to the early 20th century. Early work by scientists like Dakin, Kuhn, and Hoffer laid the groundwork for understanding the catalytic activity of primary and secondary amines in reactions such as the Knoevenagel and aldol (B89426) condensations. e-bookshelf.de It was in 1936 that Kuhn discovered that carboxylic acid salts of amines were effective catalysts for the aldol reaction. e-bookshelf.de Following this, Langenbeck and Sauerbier utilized piperidinium (B107235) acetate (B1210297) in their studies on the catalytic hydration of crotonaldehyde. e-bookshelf.de

The Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group followed by dehydration, has been a particularly fruitful area for the application of piperidinium acetate. mychemblog.com Initially, it was observed that secondary amines like piperidine (B6355638), often in the presence of an acid, were effective catalysts for this transformation. sci-hub.se Over time, the use of pre-formed piperidinium salts, such as this compound, became more commonplace, offering better control and reproducibility in these reactions. mychemblog.comdcu.ie

The evolution of this compound's role has seen its application expand beyond simple condensations. It has been employed in the synthesis of complex molecules and natural products. For instance, in the total synthesis of lithospermic acid, this compound was used to catalyze a Knoevenagel condensation step. sci-hub.se Similarly, it has been utilized in the synthesis of 5-arylidenethiazolidine-2,4-diones, which are important structural motifs in medicinal chemistry. ijsrst.com

Fundamental Contributions to Brønsted Acid-Base Catalysis in Organic Synthesis

This compound's primary contribution to organic synthesis lies in its function as a Brønsted acid-base catalyst. The piperidinium cation acts as a Brønsted acid, capable of donating a proton, while the acetate anion serves as a Brønsted base, capable of accepting a proton. This dual functionality is key to its catalytic efficacy in a variety of reactions.

In the context of the Knoevenagel condensation, the catalytic cycle is believed to involve both the acidic and basic components of this compound. The reaction between an aldehyde or ketone and a compound with an active methylene group is facilitated by this catalyst. mychemblog.com Two primary mechanisms are often considered for secondary amine-catalyzed Knoevenagel condensations: the Hann-Lapworth mechanism, which proceeds through a β-hydroxydicarbonyl intermediate, and a mechanism involving the formation of an iminium salt. dcu.ienih.gov The presence of both the acidic piperidinium ion and the basic acetate ion can influence the reaction pathway and efficiency.

The utility of this compound extends to other important carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction). dcu.iemdma.ch This reaction involves the addition of a nitroalkane to a carbonyl compound and is a powerful tool for the synthesis of β-nitro alcohols, which are valuable synthetic intermediates. researchgate.net

Furthermore, this compound has been instrumental in cascade or tandem reactions, where multiple bond-forming events occur in a single pot. For example, it has been used to catalyze a Knoevenagel and O-Michael cascade reaction to produce 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones. researchgate.net Its ability to promote different types of transformations, such as condensations and annulations, highlights its versatility as a Brønsted acid-base catalyst. stackexchange.com

The following table provides a summary of selected reactions catalyzed by this compound, showcasing its broad applicability in organic synthesis.

| Reaction Type | Reactants | Product Type | Ref. |

| Knoevenagel Condensation | Aromatic Aldehydes, Malononitrile (B47326) | Arylidene Malononitriles | nih.gov |

| Knoevenagel Condensation | Aldehydes, Malonic Acid | (E)-alk-3-enoic acids | |

| Henry Reaction | Aromatic Aldehydes, Nitroalkanes | β-nitro alcohols | mdma.chresearchgate.net |

| Cascade Reaction | o-hydroxyphenyl-β-diketones, Aldehydes | Chroman-4-ones, Benzofuran-3-ones | researchgate.net |

| Annulation | --- | --- | stackexchange.com |

The continued investigation into the applications of this compound in organic synthesis underscores its fundamental importance as a readily available and effective Brønsted acid-base catalyst.

Structure

3D Structure of Parent

特性

IUPAC Name |

piperidin-1-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYODFGMLZUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1CC[NH2+]CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196501 | |

| Record name | Piperidinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-33-4 | |

| Record name | Piperidinium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Piperidinium Acetate Preparation and in Situ Generation

Laboratory-Scale Synthetic Routes

For research and development purposes, piperidinium (B107235) acetate (B1210297) is typically synthesized, isolated, and purified to ensure high-grade material for experimental consistency.

Direct Reaction of Piperidine (B6355638) and Acetic Acid in Protic Solvents

The most common and straightforward method for synthesizing piperidinium acetate involves the direct acid-base reaction between piperidine and acetic acid. chembk.comsmolecule.com This reaction is typically carried out in a protic solvent, with alcohols being a frequent choice. chembk.comsmolecule.com

The synthesis process generally involves dissolving piperidine in an appropriate alcohol solvent, followed by the careful, often dropwise, addition of acetic acid. smolecule.com The reaction forms the this compound salt, which can then be isolated. smolecule.com The choice of a protic solvent facilitates the proton transfer from the acetic acid to the piperidine, promoting the formation of the ionic salt.

Table 1: Representative Laboratory Synthesis of this compound

| Reactants | Solvent | Key Steps | Ref. |

|---|---|---|---|

| Piperidine, Acetic Acid | Alcohol | 1. Dissolve piperidine in the alcohol solvent.2. Add acetic acid dropwise to the solution.3. The resulting salt is then isolated. | smolecule.com |

Crystallization and Purification Techniques for Research-Grade Material

To obtain research-grade this compound, which is often required to have a purity of over 98%, purification is a critical step. tcichemicals.com The primary method for purifying the synthesized salt is crystallization. smolecule.com

Following the initial synthesis, the crude this compound is often isolated by evaporating the solvent. chembk.com The resulting solid is then subjected to crystallization. This can be achieved by dissolving the crude product in a suitable solvent and then inducing precipitation, often by cooling or by the addition of a counter-solvent in which the salt is less soluble. prepchem.comacs.org For instance, reprecipitation from an ethanol-ethyl ether mixture has been used to obtain the powdered form of a this compound derivative. prepchem.com Another technique involves crystallization from dry toluene (B28343). rsc.orgrsc.org The purified product typically appears as white to almost white crystals or powder. tcichemicals.com

Washing the filtered crystals with a cold solvent, such as cold ethyl acetate, can help remove unreacted starting materials and other impurities. acs.org The final product is then typically dried under vacuum to remove any residual solvent. acs.org

In Situ Generation of this compound for Catalytic Applications

In many catalytic applications, particularly in multi-component reactions, the isolation of this compound is not necessary. Instead, it can be generated in situ, meaning directly within the reaction vessel. researchgate.net This approach offers several advantages, including procedural simplicity and the ability to use the catalyst immediately as it is formed.

The in situ generation of this compound is commonly employed in reactions such as the Knoevenagel condensation. rsc.orgresearchgate.netsioc-journal.cn In this context, equimolar amounts of piperidine and acetic acid are added directly to the reaction mixture containing the other reactants. The resulting this compound then acts as the catalyst for the desired transformation. For example, in the synthesis of (E)-alk-3-enoic acids, this compound was prepared in situ by mixing equivalent quantities of piperidine and acetic acid in the reaction solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

This methodology has been successfully applied to various synthetic transformations, including the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines and the synthesis of 2,3-disubstituted chroman-4-ones. researchgate.netsioc-journal.cn The use of in situ generated this compound has been highlighted as a feature of convenient, simple, and mild reaction conditions. sioc-journal.cn

Table 2: Examples of In Situ Generation of this compound in Catalysis

| Reaction | Reactants for Catalyst | Solvent | Application | Ref. |

|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine, Acetic Acid | Dichloromethane | Synthesis of long-chain alkylidenes | rsc.org |

| Knoevenagel Condensation | Piperidine, Acetic Acid | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Synthesis of (E)-alk-3-enoic acids | |

| One-pot synthesis | Piperidine, Acetic Acid | Not specified | Synthesis of 5,6-disubstituted 3H-pyrrolizines | researchgate.net |

Piperidinium Acetate As a Catalyst in Diverse Organic Transformations

Applications in Carbon-Carbon Bond Forming Reactions

Piperidinium (B107235) acetate (B1210297) has proven to be a valuable catalyst in several key carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound to form a new carbon-carbon double bond. mychemblog.comnih.gov Piperidinium acetate is a frequently used catalyst for this reaction, often favored for its mild conditions and high efficiency. mychemblog.comnih.gov The mechanism can proceed through two pathways depending on the nature of the amine catalyst. With a secondary amine like piperidine (B6355638), an iminium intermediate is often formed, which then reacts with the enolate of the active methylene compound. mychemblog.comnih.gov

This compound effectively catalyzes the condensation of various aldehydes with active methylene compounds. nih.gov Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as in malononitrile (B47326) or ethyl cyanoacetate (B8463686). mychemblog.com The catalyst facilitates the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. mychemblog.com For instance, the reaction between aromatic aldehydes and malononitrile is significantly accelerated in the presence of this compound. nih.govcapes.gov.br In some cases, the use of a host-guest complex involving this compound and a cavitand has been shown to further enhance the reaction rate. nih.govcapes.gov.br

A study on the Knoevenagel condensation of various aromatic aldehydes with malononitrile in the presence of this compound demonstrated the versatility of this catalytic system. The reaction tolerates a range of substituents on the aromatic aldehyde. capes.gov.br

Table 1: this compound-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile Data sourced from studies on cavitand-promoted reactions.

| Aromatic Aldehyde | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Pentafluorobenzaldehyde | 24 | >95 |

| 4-Nitrobenzaldehyde | 48 | ~80 |

| 4-Cyanobenzaldehyde | 72 | ~75 |

| 4-Trifluoromethylbenzaldehyde | 96 | ~60 |

A significant application of this compound-catalyzed Knoevenagel condensation is in the synthesis of 5-arylidene-2,4-thiazolidinediones. tandfonline.comderpharmachemica.comijsrst.com These compounds are synthesized by the condensation of aromatic aldehydes with 2,4-thiazolidinedione. tandfonline.comderpharmachemica.com this compound has been utilized as a catalyst in various solvents, including toluene (B28343), ethanol (B145695), and dimethylformamide (DMF), sometimes in conjunction with microwave irradiation to accelerate the reaction. derpharmachemica.comijsrst.comresearchgate.netcore.ac.uk This method provides an efficient route to these heterocyclic compounds, which are of interest in medicinal chemistry. ijsrst.com The reaction generally proceeds with good to excellent yields and tolerates a variety of functional groups on the aromatic aldehyde. tandfonline.com

For example, the synthesis of 5-arylidene-2,4-thiazolidinediones has been reported using this compound in toluene under reflux conditions or in DMF with microwave irradiation. derpharmachemica.comijsrst.comresearchgate.net

Table 2: Synthesis of 5-Arylidene-2,4-thiazolidinediones using this compound Illustrative examples based on reported methodologies.

| Aromatic Aldehyde | Solvent/Conditions | Yield (%) |

|---|---|---|

| Benzaldehyde (B42025) | Toluene, reflux | High |

| 4-Chlorobenzaldehyde | DMF, microwave | High |

| 4-Methoxybenzaldehyde | Ethanol, microwave | High |

| 4-Nitrobenzaldehyde | Toluene, reflux | Good |

This compound also serves as an effective catalyst in one-pot, multi-component reactions for the synthesis of fused pyridine (B92270) derivatives. researchgate.net One such example is the four-component reaction of an aromatic or aliphatic aldehyde, malononitrile, thiazolidine-2,4-dione, and ammonium (B1175870) acetate. researchgate.net The reaction sequence involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael-type addition and subsequent intramolecular cyclization to yield the fused pyridine product in high yields. researchgate.net This methodology is noted for its operational simplicity and the reusability of the catalyst. researchgate.net In another instance, this compound is used to catalyze the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with 2-cyanothioacetamide (B47340) to produce a 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative. ekb.egresearchgate.net

A study optimized the synthesis of 5-amino-2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles using this compound as the catalyst, demonstrating its superiority over other catalysts in terms of reaction time and yield. researchgate.net

Table 3: Optimization of Catalyst for Fused Pyridine Synthesis Adapted from Jadhav et al., 2020. researchgate.net

| Catalyst | Amount (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| None | - | 190 | 11 |

| This compound | 10 | 60 | 64 |

| This compound | 20 | 52 | 72 |

| This compound | 25 | 40 | 80 |

| This compound | 30 | 35 | 94 |

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com this compound can act as a dual acid-base catalyst in such reactions. The piperidinium ion can protonate the carbonyl group, activating it towards nucleophilic attack, while the acetate ion can act as a base to deprotonate the α-carbon, forming the enolate. This catalytic system is particularly useful in modifications of the aldol reaction, such as the Knoevenagel condensation, which is considered a variant of the aldol condensation. rsc.org this compound has been employed in the condensation of straight-chain aldehydes with malonic acid to produce (E)-alk-3-enoic acids with high yield and stereoselectivity.

Synthesis of Arylidene Derivatives (e.g., 5-Arylidene-2,4-thiazolidinediones)

Tandem Cyclocondensation and Intramolecular Aldol Reactions

This compound has demonstrated its efficacy in mediating one-pot tandem reactions that involve both cyclocondensation and intramolecular aldol steps. A notable example is the synthesis of tris-sulfonyl 3-arylphenols. nih.gov In this process, 1,3-bis-sulfonylpropan-2-ones react with arylaldehydes in the presence of this compound in refluxing toluene. nih.gov The reaction proceeds through a tandem cyclocondensation followed by an intramolecular aldol reaction, yielding the desired products in moderate to good yields. nih.gov A plausible mechanism suggests the generation of water and sulfinic acid as byproducts during this [3 + 2 + 1]-benzannulation process. nih.gov

The catalytic system's ability to facilitate multiple bond-forming events in a single operation highlights the efficiency of this compound. In some instances, the reaction can be initiated by an aldol reaction. For example, the direct aldol reaction between 1,2-diketones and ketones can be mediated by proline derivatives to form 2-hydroxy 1,4-diketones. researchgate.net Subsequent cyclization of these intermediates can be achieved. For instance, neutral this compound in water can cyclize certain intermediates to form bridged ketols. researchgate.net

Ring-Formation Reactions via Mannich and Vinylogous Mannich Pathways

This compound's dual acidic and basic properties are instrumental in catalyzing ring-formation reactions through Mannich and vinylogous Mannich pathways. stackexchange.com The catalyst facilitates both enolization and dehydration steps crucial for these transformations. stackexchange.com

A key aspect of these reactions is the formation of an iminium salt intermediate, which is a better electrophile than a corresponding α,β-unsaturated ketone. stackexchange.com In a vinylogous Mannich reaction, the enol of a β-ketoester can add to this iminium salt, initiating the ring-forming cascade. stackexchange.com The stereochemical outcome of the reaction is often dependent on the stability of the transition states, with certain pathways being favored to avoid steric hindrance. stackexchange.com For example, in the formation of complex polycyclic structures, only specific cis-isomers of an intermediate may lead to the final product, while others are disfavored due to steric clashes. stackexchange.com

The reaction pathway can sometimes involve an intriguing dichotomy. For instance, in [3 + 3] annulations of exo-cyclic vinylogous amides and urethanes with vinyl iminium salts, the reaction can proceed via an aza-[3 + 3] annulation to form tetrahydroindolizidines or a carbo-[3 + 3] annulation to yield hexahydroquinolines. nih.gov This switch is thought to be related to an initial C-1,2-addition versus a C-1,4-addition (Michael fashion) to the iminium salt. nih.gov

Role in Esterification and Acylation Reactions

This compound serves as a mild and effective catalyst for esterification and acylation reactions. smolecule.com Its Brønsted acidity allows it to protonate carbonyl groups, thereby activating them for nucleophilic attack by an alcohol. smolecule.com

While the classic Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), the principles of activating a carboxylic acid are relevant to understanding the role of catalysts like this compound in similar transformations. organic-chemistry.org The Steglich esterification is particularly useful for converting sterically hindered and acid-sensitive substrates. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate formed from the carboxylic acid and DCC. This intermediate is highly reactive towards nucleophiles. organic-chemistry.org

In a broader context of esterification, this compound can facilitate the reaction between a carboxylic acid and an alcohol under mild conditions, making it a valuable tool in organic synthesis. smolecule.com

Catalysis of Oxidative Coupling Reactions

This compound can also play a role in oxidative coupling reactions. While transition metals like palladium are often the primary catalysts in these transformations, the reaction conditions, including the presence of co-catalysts and additives, are crucial. nih.govnih.gov Oxidative coupling reactions involve the formation of a new bond, typically C-C or C-heteroatom, through the formal removal of two hydrogen atoms. nih.gov

In some instances, this compound is used as a photochemical agent in the oxidative coupling of piperidinium salts. biosynth.com The mechanism of many oxidative coupling reactions involves the oxidation of a metal catalyst to a higher oxidation state, which then facilitates the C-H activation and subsequent bond formation. nih.gov The choice of oxidant is critical, with reagents like hypervalent iodine compounds (e.g., PhI(OAc)₂) being effective. nih.gov The presence of an acetate source can be important for the catalytic cycle, and while not a direct catalyst in many transition-metal-mediated systems, the principles of acid/base catalysis provided by species like this compound can be relevant in specific contexts.

Applications in Other Advanced Organic Syntheses

The utility of this compound extends to various other advanced organic syntheses, underscoring its versatility.

A significant application of this compound is in the synthesis of 2,3-disubstituted chroman-4-ones. sioc-journal.cnsioc-journal.cn This is achieved through a cascade reaction involving Knoevenagel condensation and an O-Michael addition of o-hydroxyphenyl-β-diketones with various aldehydes. sioc-journal.cn The process is characterized by its simplicity, mild reaction conditions, and the use of an inexpensive catalyst. sioc-journal.cn This method has been successfully employed to produce a range of substituted chroman-4-ones in moderate to good yields. sioc-journal.cnmdpi.com

The reaction demonstrates good substrate adaptability, allowing for the synthesis of a library of chroman-4-one derivatives. sioc-journal.cn For example, various substituted benzaldehydes can be reacted to produce the corresponding trans-3-benzoyl-2-arylchroman-4-ones.

Data Tables

Table 1: Synthesis of 2,3-Disubstituted Chroman-4-ones Catalyzed by this compound. sioc-journal.cnmdpi.com

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | trans-3-benzoyl-2-phenylchroman-4-one | 85 |

| 2 | 4-Chlorobenzaldehyde | trans-3-benzoyl-2-(4-chlorophenyl)chroman-4-one | 52 |

| 3 | 4-Fluorobenzaldehyde | trans-3-benzoyl-2-(4-fluorophenyl)chroman-4-one | 42 |

| 4 | 4-Methoxybenzaldehyde | trans-3-benzoyl-2-(4-methoxyphenyl)chroman-4-one | 30 |

| 5 | Pyridine-2-carboxaldehyde | trans-3-benzoyl-2-(pyridin-2-yl)chroman-4-one | 61 |

Synthesis of Substituted Benzofuran-3-ones

This compound serves as an effective catalyst in the synthesis of 2,2-disubstituted benzofuran-3-one derivatives. google.com This transformation is achieved through a cascade reaction involving o-hydroxyphenyl-β-diketones and a variety of aldehydes. google.com The process, catalyzed by this compound, facilitates a Knoevenagel and O-Michael cascade reaction sequence under mild conditions. google.comnih.gov

The methodology has demonstrated good substrate adaptability, successfully yielding a range of 2,2-disubstituted benzofuran-3-ones. google.com Research findings indicate that in the presence of this compound, nine different derivatives of this class were synthesized with moderate to good yields. google.comnih.gov The use of this compound is advantageous due to it being an inexpensive and convenient catalyst, promoting a simple reaction pathway. google.com

Table 1: this compound-Catalyzed Synthesis of 2,2-Disubstituted Benzofuran-3-ones

| Reactant 1 | Reactant 2 | Catalyst | Product Class | Yield |

|---|

This table represents the general reaction scope. Specific yields for the nine derivatives were reported as moderate to good. google.com

Catalytic Hydration of Unsaturated Aldehydes

This compound has been identified as an effective catalyst for the conjugate addition of water to α,β-unsaturated aldehydes. acs.org This reaction represents a form of catalytic hydration. An early report by Langenbeck and co-workers in 1937 described the first iminium-catalyzed conjugate addition, where this compound was used to catalyze the addition of water to crotonaldehyde. acs.org

This transformation is significant as it represents one of the foundational examples of iminium catalysis. acs.org The reaction involves the addition of a water molecule across the carbon-carbon double bond of the unsaturated aldehyde, leading to the formation of a β-hydroxy aldehyde. acs.orglibretexts.org While the equilibrium for such additions can sometimes favor the unsaturated reactant, the catalytic role of this compound is crucial in enabling the transformation. acs.orglibretexts.org

Table 2: this compound-Catalyzed Hydration of Crotonaldehyde

| Reactant | Nucleophile | Catalyst | Product |

|---|

This table illustrates a specific example of the catalytic hydration of an unsaturated aldehyde as reported in the literature. acs.org

Mechanistic Investigations of Piperidinium Acetate Catalysis

Elucidation of Brønsted Acidity and Basicity in Catalytic Cycles

Piperidinium (B107235) acetate (B1210297) exists in equilibrium with its constituent ions: the piperidinium cation and the acetate anion. The piperidinium cation acts as a Brønsted acid, capable of donating a proton, while the acetate anion serves as a Brønsted base, accepting a proton. stackexchange.comchemsociety.org.nglibretexts.org This dual functionality is central to its catalytic activity.

In a typical catalytic cycle, the basic acetate ion initiates the reaction by deprotonating a substrate, thereby increasing its nucleophilicity. youtube.com For instance, in the Knoevenagel condensation, the acetate ion abstracts a proton from an active methylene (B1212753) compound, generating a highly reactive carbanion. rsc.orgmychemblog.com

Simultaneously, the acidic piperidinium ion can activate an electrophilic substrate by protonating it. smolecule.comchemsociety.org.ng In the context of the Knoevenagel condensation, the piperidinium ion can protonate the carbonyl oxygen of an aldehyde or ketone, rendering the carbonyl carbon more susceptible to nucleophilic attack. chemsociety.org.ng The catalyst is regenerated at the end of the reaction cycle, allowing for its use in catalytic amounts. stackexchange.comyoutube.com

The Brønsted acid-base properties of piperidinium acetate are summarized in the table below:

| Ion | Chemical Formula | Role | Function |

| Piperidinium | C₅H₁₀NH₂⁺ | Brønsted Acid | Proton Donor |

| Acetate | CH₃COO⁻ | Brønsted Base | Proton Acceptor |

Postulated Reaction Intermediates and Transition States

The mechanism of this compound-catalyzed reactions often involves the formation of specific intermediates and transition states, which dictate the reaction pathway and product distribution.

When primary or secondary amines, such as piperidine (B6355638) (from which this compound is derived), are used as catalysts in Knoevenagel condensations, an iminium ion pathway is frequently proposed. mychemblog.comsu.edu.pkdcu.ie In this mechanism, the piperidine reacts with the aldehyde or ketone to form an iminium ion. su.edu.pknih.gov This iminium ion is a more potent electrophile than the original carbonyl compound. stackexchange.com

The enolate, generated by the deprotonation of the active methylene compound by the acetate ion, then attacks the iminium ion. nih.govsci-hub.se Subsequent elimination of the piperidine catalyst leads to the formation of the final α,β-unsaturated product. su.edu.pknih.gov Theoretical calculations have supported the role of the iminium ion in facilitating the Knoevenagel condensation. nih.govsci-hub.se

An alternative mechanism, particularly prevalent with tertiary amine catalysts but also possible with secondary amines, is the Hann-Lapworth mechanism. su.edu.pkdcu.ie This pathway proceeds through the formation of a β-hydroxy intermediate. su.edu.pknih.gov In this scenario, the enolate attacks the carbonyl carbon directly, without the prior formation of an iminium ion. mychemblog.com

The resulting β-hydroxy intermediate then undergoes dehydration, typically facilitated by the acidic component of the catalyst, to yield the final unsaturated product. mychemblog.comsu.edu.pk The isolation of β-hydroxy intermediates in some Knoevenagel reactions provides experimental evidence for this mechanistic pathway. researchgate.net

Regardless of the specific pathway (iminium ion or β-hydroxy intermediate), enolization and dehydration are crucial steps in this compound-catalyzed condensations. stackexchange.commychemblog.com

Enolization: The acetate ion, acting as a base, is responsible for the initial deprotonation of the active methylene compound to form an enolate. stackexchange.comrsc.org This is often the rate-determining step, as it generates the key nucleophile for the subsequent carbon-carbon bond formation.

Dehydration: Following the nucleophilic addition, a molecule of water is eliminated to form the final α,β-unsaturated product. mychemblog.com The piperidinium ion, as a Brønsted acid, can facilitate this dehydration step by protonating the hydroxyl group of the intermediate, making it a better leaving group. stackexchange.com

β-Hydroxy Intermediates (Hann-Lapworth Mechanism)

Influence of Substrate Structure and Steric Hindrance on Reaction Mechanisms

Research has shown that sterically hindered substrates may favor one mechanistic pathway over another. researchgate.net For example, in the one-pot reaction of aryl aldehydes, malononitrile (B47326), and N-substituted 2-cyanoacetamide (B1669375) catalyzed by this compound, the steric bulk of the aryl group was found to be a determining factor. rsc.orgresearchgate.netnih.gov With less sterically demanding aldehydes, the reaction proceeds through the expected Knoevenagel condensation followed by a Michael addition and cyclization. rsc.orgresearchgate.net However, with highly hindered aldehydes, the reaction pathway is altered, leading to the formation of different products. researchgate.net This highlights the delicate interplay between substrate structure and the catalytic cycle. numberanalytics.com

The following table illustrates the effect of substituent on the reaction rate:

| Substituent Nature | Effect on Aldehyde | Impact on Reaction Rate |

| Electron-donating groups | Increased nucleophilicity | Faster reaction times and higher yields rsc.org |

| Electron-withdrawing groups | Reduced nucleophilicity | Slower reaction times and slightly lower yields rsc.org |

| Bulky substituents (e.g., tert-butyl) | Increased steric hindrance | Lower yields and longer reaction times rsc.org |

Studies on Catalytic Activity and Selectivity Modulation

Efforts to modulate the catalytic activity and selectivity of this compound have focused on various strategies, including the use of co-catalysts and modification of the reaction conditions.

For instance, the catalytic activity of this compound can be enhanced by the addition of a host molecule, such as a cavitand. nih.govrsc.org The cavitand encapsulates the piperidinium ion, leading to a significant rate acceleration in the Knoevenagel condensation. nih.govrsc.orgrug.nl This supramolecular approach allows for the fine-tuning of the catalyst's reactivity.

Furthermore, the selectivity of this compound-catalyzed reactions can be influenced by the choice of solvent and temperature. researchgate.net In some cases, performing the reaction under solvent-free conditions or using environmentally benign solvents like water can improve the efficiency and selectivity of the transformation. researchgate.net Studies have also explored the recyclability of this compound, demonstrating its potential as a reusable catalyst in greener synthetic protocols. rsc.orgresearchgate.net

Supramolecular Chemistry and Host Guest Interactions Involving Piperidinium Acetate

Complexation with Macrocyclic Hosts (e.g., Cavitands)

The encapsulation of piperidinium (B107235) acetate (B1210297) by synthetic macrocyclic hosts is a prime example of molecular recognition. Deep cavitands, which are bowl-shaped molecules derived from resorcin rug.nlarenes, have been shown to be particularly effective hosts for the piperidinium cation. nih.govcapes.gov.br

In a notable study, a cavitand featuring a photo-isomerizable azobenzene (B91143) wall was used to complex piperidinium acetate. nih.gov In its thermodynamically stable trans state, the cavitand binds the this compound guest within its cavity. capes.gov.br This binding event is specific; upon introduction of this compound to a solution of the cavitand in deuterated acetic acid ([D₄]acetic acid), the host, which is typically in a dynamic, flexible state, folds around the catalyst to form a well-defined, vase-shaped conformation with sharp NMR signals. nih.govcapes.gov.br

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiments provided detailed structural insights into the host-guest complex. nih.gov These experiments revealed that the this compound guest is oriented with its charged nitrogen atom positioned near the open end of the cavitand. nih.govcapes.gov.br This orientation places the catalyst within a structured environment defined by the semi-circular arrangement of hydrogen-bonding secondary amide groups on the cavitand's upper rim. nih.gov

Modulation of Catalytic Activity via Supramolecular Assembly

The formation of a supramolecular assembly between a host and a catalyst can significantly alter the catalyst's effectiveness. In the case of the this compound-cavitand complex, the assembly is crucial for enhancing the rate of the Knoevenagel condensation, a key carbon-carbon bond-forming reaction between aldehydes and active methylene (B1212753) compounds like malononitrile (B47326). nih.govacs.org

Research has demonstrated that the host-guest complex significantly accelerates this reaction. nih.gov When the reaction is catalyzed by the supramolecular assembly (the host-guest complex), the initial reaction rate can be increased by up to 3.5 times compared to the rate when catalyzed by this compound alone. nih.govrsc.org This rate enhancement is a direct consequence of the encapsulation of the catalyst. A key finding is that the cavitand host binds the piperidinium catalyst itself, and not the substrates (the aldehyde or malononitrile). nih.govcapes.gov.br This mechanism allows the system to tolerate a wide variety of aromatic aldehydes, even those that are too large to fit inside the cavitand's cavity. nih.gov The polar amide groups lining the cavitand are thought to facilitate the deprotonation of the malononitrile, a key step in the catalytic cycle. nih.gov

The following table presents the observed rate enhancements for the Knoevenagel condensation between malononitrile and various aromatic aldehydes, catalyzed by the this compound/cavitand host-guest complex compared to the this compound catalyst alone.

| Aldehyde Substrate | Rate Enhancement Factor (kHG/kCAT) |

|---|---|

| Pentafluorobenzaldehyde | 3.5 |

| 4-Nitrobenzaldehyde | 3.0 |

| 4-Cyanobenzaldehyde | 2.6 |

| 4-Chlorobenzaldehyde | 2.3 |

| Benzaldehyde (B42025) | 2.1 |

kHG represents the rate constant for the host-guest complex-catalyzed reaction, while kCAT is the rate constant for the reaction catalyzed by this compound alone. Data sourced from reference nih.gov.

Photo-Controlled Reactivity in Supramolecular Catalysis

A significant advancement in catalysis is the ability to switch a catalyst's activity on and off using external stimuli. Light is a particularly useful stimulus as it is non-invasive and can be applied with high precision. acs.org The cavitand host for this compound, equipped with a light-responsive azobenzene wall, exemplifies this principle of photo-controlled catalysis. nih.govrsc.org

The system can be switched between two states:

"ON" State : Irradiation with visible light (e.g., 448 nm) ensures the azobenzene wall is in its trans configuration. In this state, the cavitand effectively binds this compound, forming the catalytically active supramolecular complex that accelerates the Knoevenagel condensation. nih.gov

"OFF" State : Irradiation with UV light (365 nm) causes the azobenzene wall to isomerize to its cis configuration. nih.govcapes.gov.br This geometric change has a dramatic effect on the cavitand's shape; it adopts an "introverted" conformation where a part of the azobenzene wall folds into the cavity, expelling the this compound guest into the surrounding solution. rug.nlnih.gov Once the catalyst is released from the host, the reaction rate decreases significantly, returning to the slower rate observed with the un-complexed this compound catalyst. nih.gov

This reversible binding and release mechanism allows the rate of the chemical reaction to be directly manipulated with light, providing a powerful tool for controlling chemical reactivity in real-time. capes.gov.br

Characterization of Host-Guest Association Constants and Exchange Dynamics

The stability and dynamics of host-guest complexes are quantified by their association constants and exchange kinetics. For the complex of this compound and the trans-azobenzene cavitand, these parameters have been precisely determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcapes.gov.br

The strength of the interaction is given by the association constant (Kₐ), which was measured to be 4300 M⁻¹ in [D₄]acetic acid. nih.govcapes.gov.brrsc.org This value indicates a strong and favorable binding interaction between the host and the guest.

NMR studies also provide critical information about the rate at which the guest enters and exits the host's cavity. In this system, the observation of separate, distinct NMR signals for the free and the bound piperidinium guest molecules indicates that the exchange between the two states is slow on the NMR timescale. nih.govcapes.gov.br To quantify the energy barrier for this process, two-dimensional exchange spectroscopy (2D EXSY) NMR experiments were performed. These experiments revealed an exchange barrier of 17.8 kcal·mol⁻¹, confirming a kinetically stable complex where the guest has a significant residence time within the host's cavity. nih.govcapes.gov.br

The key parameters characterizing the host-guest interaction are summarized in the table below.

| Parameter | Value | Method of Determination |

|---|---|---|

| Association Constant (Kₐ) | 4300 M⁻¹ | NMR Titration |

| Guest Exchange Rate | Slow on NMR timescale | ¹H NMR Spectroscopy |

| Energy Barrier for Exchange | 17.8 kcal·mol⁻¹ | 2D EXSY NMR |

Data pertains to the complex of this compound and the trans-cavitand in [D₄]acetic acid. Sourced from references nih.govcapes.gov.br.

Theoretical and Computational Studies of Piperidinium Acetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have proven to be invaluable tools for elucidating the electronic structure, reactivity, and nature of intermolecular interactions in piperidinium (B107235) acetate (B1210297) systems. These computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecular systems. mdpi.com DFT calculations, often employing functionals like B3LYP, have been utilized to optimize the geometries of piperidinium-based structures and to simulate spectroscopic data. researchgate.netresearchgate.net For instance, studies on related systems have used DFT to confirm structures established by experimental methods like FT-IR and NMR spectroscopy. mdpi.com The correlation between experimental and computed spectra can confirm the accuracy of the chosen DFT method. researchgate.net

DFT has also been instrumental in understanding reaction mechanisms where piperidinium acetate is used as a catalyst. researchgate.net Furthermore, DFT calculations are employed to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic and optical properties of these compounds. nih.gov

Ab Initio Methods for Interaction Energies and Charge Transfer

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high accuracy for calculating interaction energies and charge transfer in ionic systems. arxiv.org Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered benchmark methods for high-precision calculations of intermolecular interactions, including hydrogen bonding. arxiv.orgacs.org

These methods have been applied to study the interaction between cations and anions in ionic liquids, revealing that the total interaction is a delicate balance of Coulomb forces, hydrogen bonds, and dispersion forces. researchgate.net For example, a study on the interaction of CO2 with the acetate anion using CCSD(T) predicted a binding energy of -10.6 kcal/mol for the lowest energy structure. nih.gov Such calculations also reveal details about charge transfer between interacting species. While various DFT functionals are tested for their ability to reproduce these high-level ab initio results, they sometimes show significant variations, highlighting the importance of choosing an appropriate functional for the system under study. acs.orgnih.gov The transfer of a small amount of charge can lead to a significant lowering of energy, stabilizing the complex. nih.gov

Molecular Dynamics Simulations of this compound and Related Ionic Liquids

Molecular dynamics (MD) simulations offer a powerful approach to study the structure and dynamics of condensed-phase systems, including ionic liquids like this compound. acs.org These simulations model the system's evolution over time, providing insights into both static and dynamic properties at the atomic level.

Investigation of Structural Properties (e.g., Radial Distribution Functions, Spatial Distribution Functions)

The structure of ionic liquids can be characterized by radial distribution functions (RDFs), which describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom. researchgate.net MD simulations have been used to generate RDFs for various piperidinium-based ionic liquids, revealing details about the local arrangement of ions. nih.gov For instance, RDFs can show the formation of solvation layers and specific interactions between cations and anions. researchgate.net

Spatial distribution functions (SDFs) provide a three-dimensional picture of the arrangement of ions around a central ion, offering a more detailed view of the local structure than RDFs. These analyses have shown that in some ionic liquids, anions tend to align with the alkyl chains of the cations. nih.gov The segregation of nonpolar alkyl chains into domains embedded in a polar network of charged groups is a phenomenon observed in some piperidinium-based ionic liquids, leading to structural heterogeneity. aip.org

Analysis of Dynamic Properties (e.g., Mean Square Displacements, Self-Diffusion Coefficients)

The dynamic properties of ionic liquids, such as the movement of individual ions, can be investigated through the analysis of mean square displacements (MSD) and the calculation of self-diffusion coefficients from MD trajectories. acs.org The MSD provides information about the diffusive motion of particles over time.

Self-diffusion coefficients quantify the translational mobility of ions and can be determined experimentally, for example, through NMR spectroscopy, and computationally from MD simulations. rsc.org Studies on related acetate-based ionic liquids have determined self-diffusion coefficients for the cation, anion, and any present solvent molecules. rsc.org These coefficients are crucial for understanding transport properties like ionic conductivity. The mobility of ions is influenced by factors such as the strength of interionic interactions and the formation of ion pairs or larger aggregates. researchgate.net

Below is a table of representative self-diffusion coefficients for ions in a related ionic liquid system.

| Ion/Molecule | Self-Diffusion Coefficient (m²/s) at 373K |

| Cation | Varies by proton, avg. reported |

| Acetate Anion | Specific values determined from CH3 protons |

| Water | Determined from H2 protons |

| Data derived from studies on similar acetate-based ionic liquids. rsc.org |

Modeling of Interionic Interactions and Hydrogen Bonding Networks

MD simulations are particularly well-suited for studying the complex network of interactions within ionic liquids. The primary forces governing the system are electrostatic interactions and hydrogen bonds. researchgate.net Hydrogen bonding between the cation and anion is a key feature that significantly influences the properties of ionic liquids. acs.org

Development and Application of Polarizable Force Fields

The accurate computational modeling of ionic liquids (ILs) like this compound is crucial for understanding their unique properties and behavior. nih.gov While classical fixed-charge force fields have been widely used due to their computational efficiency, they often fail to capture the nuanced effects of electronic polarization, leading to inaccuracies in predicting dynamic properties. nih.gov To address this, significant efforts have been dedicated to the development and application of polarizable force fields, which explicitly account for the redistribution of electron density in response to the local electric field. mdpi.comacs.org

Several approaches to incorporate polarizability into force fields for ILs have been proposed, including the use of Drude oscillators, fluctuating charges, and induced point dipoles. researchgate.netresearchgate.net These models offer a more refined description of intermolecular interactions, which is particularly important in the highly charged environment of ionic liquids. mdpi.com

One notable example is the AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field, which has been extended to ionic liquid systems (AMOEBA-IL). nih.gov The parametrization of AMOEBA-IL relies on reproducing quantum mechanical intermolecular interaction energies, providing a robust framework for simulating a variety of IL properties. nih.gov Another prominent polarizable force field is the CL&Pol, which has been extended to various types of ionic liquids, including protic ILs, by incorporating damping functions to handle the strong interactions associated with small, highly charged ions and hydrogen bonds. researchgate.netresearchgate.net

The development of these advanced force fields has enabled more accurate predictions of key physical properties of ionic liquids, such as density, viscosity, and diffusion coefficients. mdpi.comresearchgate.net For instance, simulations using polarizable models have shown improved agreement with experimental data for the dynamic properties of imidazolium- and pyrrolidinium-based ILs. nih.gov Although specific parameterizations for this compound are not as extensively documented in the provided results as for other common IL cations, the established methodologies for developing polarizable force fields for similar systems are directly applicable. nih.govresearchgate.net The fragment-based approach of force fields like CL&Pol allows for ready extension to a wide variety of ILs, including those based on the piperidinium cation. researchgate.net

The application of polarizable force fields extends to studying complex phenomena in ILs, such as their role as solvents in chemical reactions and extraction processes. nih.govnih.gov By providing a more accurate representation of the solvent environment, these computational models are invaluable tools for designing task-specific ionic liquids and understanding their behavior at a molecular level. nih.gov

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

This compound, possessing both acidic (piperidinium cation) and basic (acetate anion) components, can act as a catalyst in various organic transformations. stackexchange.com One of the most well-studied reactions catalyzed by piperidine (B6355638) and its derivatives is the Knoevenagel condensation. scienceinfo.comorganic-chemistry.org Theoretical calculations have been instrumental in unraveling the mechanism of this reaction. Studies on the piperidine-catalyzed Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds have shown that the reaction can proceed through different pathways, including an enolate pathway and an iminium ion pathway. researchgate.netacs.orgsci-hub.se

Computational studies have revealed the crucial role of the catalyst and the solvent in determining the favored mechanism. researchgate.netacs.org For example, in the piperidine-catalyzed reaction of benzaldehyde (B42025) with acetylacetone (B45752) in methanol, theoretical calculations of the free energy profile indicated that the formation of an iminium ion from a carbinolamine intermediate is the rate-determining step. researchgate.netacs.orgsci-hub.se The hydroxide (B78521) ion generated in this step then deprotonates the active methylene compound, leading to the final product. researchgate.netacs.org The calculated free energy barrier was found to be in good agreement with experimental kinetic data. researchgate.net

Beyond the Knoevenagel condensation, computational methods have been applied to understand other reactions where piperidinium salts can act as catalysts. For instance, in the context of ring-forming reactions, this compound's bifunctional nature facilitates enolization and dehydration steps. stackexchange.com Computational analysis can help to discern between possible reaction pathways, such as Mannich and vinylogous Mannich reactions, and to evaluate the steric and electronic factors that govern the stereochemical outcome of the reaction. stackexchange.com

The insights gained from these computational investigations are vital for optimizing reaction conditions and for the rational design of new catalysts. creative-quantum.eumdpi.com By providing a detailed, atomistic picture of the reaction mechanism, theoretical studies complement experimental work and accelerate the development of more efficient and selective chemical transformations. creative-quantum.eutudelft.nl

Prediction of Solvatochromic Parameters and Solvent Effects in Ionic Liquid Systems

The solvent properties of ionic liquids (ILs), including this compound, play a critical role in their application as reaction media and in separation processes. mdpi.comsemanticscholar.org Solvatochromic parameters, which are determined by measuring the shift in the UV-visible absorption spectrum of probe dyes, provide a quantitative measure of a solvent's polarity, hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). researchgate.netfrontiersin.org These parameters are essential for understanding and predicting solvent effects on chemical reactivity and equilibria. researchgate.net

Given the vast number of possible cation-anion combinations for ILs, the experimental determination of these parameters for every new IL is a formidable task. frontiersin.org Consequently, computational methods for predicting solvatochromic parameters have become increasingly important. One such approach is the COnductor-like Screening MOdel for Real Solvents (COSMO-RS), which uses quantum chemical calculations to predict the thermodynamic properties of liquids and mixtures. frontiersin.org Studies have shown that COSMO-RS can be used to build statistical models that correlate calculated molecular descriptors with experimental solvatochromic parameters for a diverse set of ILs, including those with piperidinium cations. frontiersin.org While the prediction of hydrogen-bond basicity (β) has shown good correlation, predicting hydrogen-bond acidity (α) and dipolarity/polarizability (π*) has proven to be more challenging. frontiersin.org

Another approach for predicting solvent effects is the MOdified Separation of Chiral Enantiomers by Dimerization (MOSCED) model. acs.org This solubility parameter-based method has been successfully extended to a wide range of ILs, including those based on the piperidinium cation, to predict limiting activity coefficients and phase behavior in mixtures. acs.org The MOSCED parameters themselves can be related to intermolecular interactions and, in some cases, correlated with solvatochromic scales. acs.org

For aqueous mixtures of solvents, predictive models have been developed to estimate the electronic transition energy (ET), a common measure of solvent polarity. mdpi.com These models, which require only a few properties of the pure components, have been shown to provide reliable predictions for a variety of aqueous systems and could potentially be extended to IL-water mixtures. researchgate.netmdpi.com

The ability to predict these parameters is crucial for the rational design of ILs for specific applications. For instance, acetate-based ILs are known for their high hydrogen-bond basicity, which makes them effective solvents for CO2 capture and biomass dissolution. acs.org Computational models that can accurately predict these properties can guide the selection of the optimal cation and anion for a given task, thereby accelerating the discovery and implementation of new and improved ionic liquid systems. nih.govmdpi.com

Advanced Analytical Techniques in Piperidinium Acetate Research

Spectroscopic Characterization in Mechanistic Studies and Structure Confirmation

Spectroscopic methods are indispensable for confirming the structure of piperidinium (B107235) acetate (B1210297) and for probing the mechanisms of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D EXSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics of piperidinium acetate.

1D NMR: One-dimensional NMR spectra, including ¹H and ¹³C NMR, are fundamental for the initial structural confirmation of this compound. researchgate.net The proton NMR spectrum of the piperidinium cation typically shows signals corresponding to the protons on the heterocyclic ring. nih.gov Similarly, the ¹³C NMR spectrum provides information on the carbon framework of both the piperidinium cation and the acetate anion. nih.gov

2D EXSY (Exchange Spectroscopy): 2D EXSY NMR is a powerful technique for investigating dynamic processes, such as chemical exchange. acs.orgresearchgate.net In studies involving this compound, 2D EXSY experiments have been used to determine the barrier to exchange when the salt is bound to a host molecule, such as a cavitand. nih.gov These experiments reveal that the exchange between the free and bound states of piperidinium is slow on the NMR timescale, with a determined energy barrier of 17.8 kcalmol⁻¹. nih.gov This information is crucial for understanding the host-guest chemistry and the catalytic cycle.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of atoms within a molecule. nanalysis.com In the context of this compound research, NOESY experiments have been employed to elucidate the binding orientation of this compound within a cavitand host. nih.gov The results showed that the nitrogen of the piperidinium ion is positioned near the open end of the cavitand, which is essential for its catalytic activity. nih.gov NOESY experiments are also valuable for assigning the E/Z configuration of isomeric products formed in reactions catalyzed by this compound. researchgate.net

Table 1: Selected NMR Data for this compound and Related Systems

| Technique | System | Observation | Significance |

| 2D EXSY | This compound bound to a trans-1 cavitand | Separate signals for free and bound piperidinium, slow exchange | Determination of the energy barrier for decomplexation (17.8 kcalmol⁻¹) nih.gov |

| NOESY | This compound bound to a trans-1 cavitand | Correlation between piperidinium protons and cavitand protons | Confirms the binding of the catalyst within the host molecule and its specific orientation nih.gov |

| NOESY | Products of Knoevenagel condensation | Correlations between specific protons | Assignment of E/Z isomers of the vinylic products researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the piperidinium cation and the carboxylate group of the acetate anion. While specific spectra for this compound are not detailed in the provided results, the technique is routinely used to confirm the structures of products formed in reactions it catalyzes. rsc.orgresearchgate.net

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are vital for monitoring the progress of reactions catalyzed by this compound and for purifying the resulting products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a chemical reaction. umich.edusigmaaldrich.com In reactions utilizing this compound, such as the Knoevenagel condensation, TLC is employed to track the consumption of the starting materials (e.g., aldehydes) and the formation of the product. rsc.orgrsc.org The completion of the reaction is determined when the spot corresponding to the starting material is no longer visible on the TLC plate. rsc.org This technique is also used in the purification process of the reaction products. hud.ac.uk

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the separation, identification, and quantification of compounds. zsmu.edu.ua HPLC-MS methods have been developed for the determination of piperidinium-containing compounds in various matrices. zsmu.edu.uaresearchgate.net These methods are highly sensitive and selective, allowing for the accurate analysis of reaction products and potential impurities. researchgate.net For instance, an HPLC-MS method was developed to determine the presence of a piperidinium-triazole derivative in cow's milk. zsmu.edu.ua In synthetic chemistry, LC-MS can be used for in-situ reaction monitoring to create a kinetic profile of a reaction.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. americanpharmaceuticalreview.com Single-crystal X-ray diffraction analysis has been used to confirm the solid-state structure of intermediates and products in reactions where this compound is used as a catalyst. researchgate.netresearchgate.net For example, the solid-state structure of an intermediate catenane was determined by single-crystal X-ray diffraction, which provided crucial information about its stereochemistry. researchgate.netresearchgate.net In another study, the structure of a novel piperidinium dicoumarol, synthesized using a chitosan-catalyzed reaction, was confirmed by single-crystal X-ray diffraction, revealing the hydrogen bonding interactions that stabilize the crystal structure. mdpi.com

Table 2: Summary of Analytical Techniques and Their Applications in this compound Research

| Analytical Technique | Application | Key Findings/Information Obtained |

| 1D NMR | Structure Confirmation | Basic structural information of the piperidinium and acetate ions. researchgate.netnih.gov |

| 2D EXSY NMR | Mechanistic Studies | Elucidation of dynamic processes and exchange rates. nih.gov |

| NOESY NMR | Structure & Mechanistic Studies | Determination of spatial proximity of atoms, binding orientation, and isomeric configuration. nih.govresearchgate.net |

| IR Spectroscopy | Structure Confirmation | Identification of functional groups in reaction products. rsc.orgresearchgate.net |

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Tracking reaction progress and consumption of reactants. rsc.orgrsc.org |

| HPLC-MS | Product Analysis & Quantification | Separation, identification, and quantification of products and impurities. zsmu.edu.uaresearchgate.net |

| X-ray Diffraction | Solid-State Structure Elucidation | Definitive determination of three-dimensional molecular structures and intermolecular interactions. researchgate.netresearchgate.netmdpi.com |

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Stability and Phase Behavior

Thermal analysis techniques are crucial in characterizing the stability and phase behavior of chemical compounds. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on its physical and chemical properties as a function of temperature. These methods help determine key parameters such as melting point, heat of fusion, and decomposition temperature, which are vital for understanding the compound's thermal limits and potential applications.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. hu-berlin.deunivr.it This technique is used to detect and quantify thermal transitions like melting, crystallization, and solid-solid phase transitions. hu-berlin.de

For this compound, DSC analysis reveals its melting point. Research indicates that this compound has a melting point in the range of 106–110°C. chembk.comaksci.com This endothermic transition marks the change from a solid to a liquid state. The specific temperatures reported are detailed in the table below.

| Thermal Property | Reported Value (°C) | Source |

|---|---|---|

| Melting Point | 106 | chembk.com |

| Melting Point | 106-110 | aksci.com |

In studies of related piperidinium-based ionic liquids, DSC has been used to identify various phase transitions. unipi.it For instance, some piperidinium compounds with different anions have been shown to undergo solid-solid phase transitions before melting. unipi.it However, for some piperidinium bromide salts, research has found that the compounds may degrade before a melting point is reached. unipi.itaip.org

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comtainstruments.com This analysis is fundamental for determining the thermal stability of a material and identifying the temperature at which it begins to decompose. torontech.com The onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tpeak) are key parameters derived from TGA curves. torontech.com

While specific TGA thermograms for this compound are not detailed in the reviewed literature, information on its decomposition products indicates that upon heating, it generates carbon oxides and nitrogen oxides. aksci.com The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion. torontech.commdpi.com Studies on various piperidinium-based salts show a wide range of decomposition temperatures, highlighting the anion's critical role. For example, certain herbicidal piperidinium-based ionic liquids are reported to be stable up to a temperature range of 173–180°C. acs.org In contrast, some protic acetate-based ionic liquids have been observed to start losing weight at temperatures below 47°C (320 K). acs.org

The thermal stability of related piperidinium compounds has been investigated, providing context for the expected behavior of this compound. The following table summarizes the thermal decomposition data for other piperidinium salts, noting that these values are dependent on the specific anion and the experimental conditions, such as the heating rate and atmosphere. unipi.it

| Compound | Tstart 5% (°C) | Tonset (°C) | Tpeak (°C) |

|---|---|---|---|

| 1,1’-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide | 249.2 | 264.9 | 274.5 |

| 1,1’-(octane-1,8-diyl)bis(1-methylpiperidinium) bromide | 252.7 | 265.5 | 273.7 |

Note: The data in this table is for related piperidinium compounds and not this compound. Tstart 5% refers to the temperature at which 5% mass loss is recorded.

The investigation of these related compounds shows that piperidinium salts can possess good thermal stability. unipi.itaip.org The TGA experiments for these materials are typically conducted under a nitrogen atmosphere with a constant heating rate, for example, 10°C/min, over a temperature range from ambient to several hundred degrees Celsius. unipi.it

Green Chemistry Approaches in Piperidinium Acetate Synthesis and Catalysis

Development of Solvent-Free Reaction Protocols

A significant stride in green chemistry involves minimizing or eliminating the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Piperidinium (B107235) acetate (B1210297) has been effectively utilized as a catalyst in various reactions under solvent-free conditions, offering advantages such as reduced waste, lower costs, and simpler experimental procedures. core.ac.ukoalib.com

The effectiveness of solvent-free protocols is often dependent on reaction temperature. Studies on related catalysts show that optimizing the temperature is crucial for maximizing yield and reaction rate. For example, in the synthesis of 5-arylidene-2,4-thiazolidinediones using ethylenediamine (B42938) diacetate (EDDA), the yield increased as the temperature was raised from 30°C to 80°C, with no further improvement at 90°C, establishing 80°C as the optimal temperature for that specific solvent-free system. core.ac.ukoalib.com These findings highlight a general principle applicable to solvent-free reactions catalyzed by compounds like piperidinium acetate.

Table 1: Examples of Solvent-Free Reactions with this compound and Analogous Catalysts

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehydes | Ethyl trifluoroacetoacetate | This compound | Solvent-free | Not specified | mdpi.com |

| Long-chain aldehydes | 1,3-Dicarbonyl compounds | Pyrrolidinium acetate | Solvent-free, 0°C | 70-90% | rsc.org |

| Aromatic aldehydes | 2,4-Thiazolidinedione | Ethylenediamine diacetate | Solvent-free, 80°C, 3 min | 91% | core.ac.ukoalib.com |

Strategies for Catalyst Reusability and Recyclability

The economic and environmental viability of a catalyst is greatly enhanced by its ability to be recovered and reused over multiple reaction cycles. While this compound is effective, its homogeneous nature can complicate its separation from the reaction mixture. mdpi.com However, its utility as a reusable catalyst has been noted, particularly when simple recovery methods like evaporation can be employed. researchgate.netsmolecule.com

Strategies to improve recyclability often involve modifying the reaction conditions or the catalyst itself. In solvent-free systems, the work-up procedure can be designed to facilitate catalyst recovery. For example, with a related catalyst, ethylenediamine diacetate (EDDA), after a solvent-free reaction, the mixture is cooled and diluted with water. The solid product precipitates and is removed by filtration, while the water-soluble catalyst remains in the aqueous filtrate. The water can then be evaporated under reduced pressure to recover the catalyst for subsequent runs. core.ac.ukoalib.com This methodology demonstrates a practical approach to recycling water-soluble catalysts like this compound.

The performance of a recycled catalyst is a critical measure of its stability and efficiency. Studies on analogous protic ionic liquids and other catalysts have shown that they can be reused for several consecutive cycles without a significant drop in catalytic activity. core.ac.ukrsc.orgscielo.br For instance, the catalyst [Pyrr][CH3COO] was successfully recycled at least four times with no significant loss of activity. rsc.org Similarly, EDDA was reused for five consecutive runs, with yields remaining high (above 84%). core.ac.ukoalib.com

Table 2: Catalyst Reusability in Knoevenagel-Type Condensations

| Catalyst | Reaction Cycle | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidinium acetate [Pyrr][CH3COO] | 1 | ~85% | rsc.org |

| 2 | ~83% | ||

| 3 | ~84% | ||

| 4 | ~82% | ||

| Ethylenediamine diacetate (EDDA) | 1 | 91% | core.ac.ukoalib.com |

| 2 | 90% | ||

| 3 | 87% | ||

| 4 | 86% | ||

| 5 | 84% |

Energy-Efficient Synthesis and Catalytic Methods (e.g., Microwave Irradiation)

Conventional heating methods in chemical synthesis often require long reaction times and significant energy input. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that aligns with the principles of green chemistry by dramatically reducing reaction times, increasing product yields, and lowering energy consumption. mdpi.com this compound has proven to be an effective catalyst in a variety of syntheses conducted under microwave irradiation. oalib.comrsc.org

The Knoevenagel condensation is a prime example where microwave heating has been successfully coupled with this compound catalysis. oalib.comjmaterenvironsci.comresearchgate.net For instance, the synthesis of a terthiophene derivative was achieved by reacting 2,5-dibromo-3-thiophenecarboxaldehyde and ethyl cyanoacetate (B8463686) in the presence of this compound. rsc.org The reaction, when subjected to microwave irradiation at 80°C and 100W, was completed in just 45 minutes. rsc.org Similarly, the synthesis of 5-arylidene-2,4-thiazolidinediones has been reported using this compound in solvents like DMF or ethanol (B145695) under microwave conditions. core.ac.ukoalib.comijsrst.com The use of microwaves often provides a significant advantage over conventional heating, as seen in the synthesis of various acetamide (B32628) derivatives where microwave irradiation at 65–70°C for 5–10 minutes gave good yields, compared to moderate yields with conventional heating. mdpi.com

These energy-efficient methods not only accelerate the chemical process but also contribute to a cleaner and more sustainable synthetic protocol. mdpi.comresearchgate.net The combination of a simple catalyst like this compound with an advanced energy source like microwaves represents a practical and effective green chemistry approach.

Table 3: Microwave-Assisted Reactions Catalyzed by this compound

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 2,5-Dibromo-3-thiophenecarboxaldehyde + Ethyl cyanoacetate | 100 W, 80°C | 45 min | Not specified | rsc.org |

| Knoevenagel Condensation | Aromatic aldehydes + 2,4-Thiazolidinedione | Microwave, in DMF | Not specified | Not specified | jmaterenvironsci.comijsrst.com |

| Knoevenagel Condensation | Aromatic aldehydes + 2,4-Thiazolidinedione | Microwave, in Ethanol | Not specified | Not specified | core.ac.ukoalib.com |

| Acetamide Synthesis | α-Chloroacetamides + Amines | 400 W, 65-70°C | 5-10 min | Good | mdpi.com |

Broader Research Applications of Piperidinium Acetate Derivatives and Analogs

Precursors in Ionic Liquid Development for Advanced Materials and Electrochemistry

Derivatives of piperidinium (B107235) are key precursors in the synthesis of ionic liquids (ILs), which are salts with melting points below 100°C. rsc.org These compounds are prized for their negligible vapor pressure, high thermal stability, and wide electrochemical windows. researchgate.net Piperidinium-based ILs, in particular, have garnered significant interest for applications in advanced materials and electrochemistry due to their favorable properties like high ionic conductivity and low flammability. alfa-chemistry.com

The cationic component, typically an N-alkyl-N-methylpiperidinium ([CnMpip]+) or similar structure, can be paired with various anions to fine-tune the resulting IL's physical and chemical properties. rsc.orgalfa-chemistry.com Common anions include acetate (B1210297), bromide, and bis(trifluoromethylsulfonyl)imide (TFSI). alfa-chemistry.com These tailored ILs serve as high-performance electrolytes in electrochemical devices. For instance, their high thermal stability enhances the safety of rechargeable lithium-ion batteries. alfa-chemistry.com Research has shown that piperidinium-based ILs can be used in electrolytes for Si-Li anodes, which have capacities significantly higher than traditional graphite (B72142) anodes. alfa-chemistry.com

Furthermore, the stability of the piperidinium cation is a critical factor for its application in anion exchange membranes (AEMs) for fuel cells and water electrolysis. Studies have demonstrated that strategic substitution on the piperidinium ring, such as using a butyl group at the α-C position, can dramatically enhance its stability in harsh alkaline conditions, making it a robust functional group for electrochemical devices. rsc.org The structural design of these cations, including the length of alkyl side chains, plays a crucial role in their performance and stability. rsc.orgaip.org

Table 1: Examples of Piperidinium-Based Ionic Liquids and Their Applications

| Cation | Anion | Key Properties | Application Area | Citation |

|---|---|---|---|---|

| N-methyl-N-propylpiperidinium ([MPPip]+) | Acetate ([Ac]-) | Room Temperature Ionic Liquid (RTIL), Good ionic conductivity (~6 mS cm⁻¹) | Electrolytes | researchgate.net |

| N-alkyl-N-methylpiperidinium ([PIP1n]+) | Bis(trifluoromethanesulfonyl)imide ([TFSI]-) | High thermal and electrochemical stability | High-voltage supercapacitors, Lithium batteries | aip.org |